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Compound of Interest

Compound Name: 1,10-Phenanthroline-5,6-diamine

Cat. No.: B061705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,10-
phenanthroline-5,6-diamine, a key building block in the synthesis of novel therapeutic agents

and advanced materials. The following sections present the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data in a clear, tabular format, detail the experimental

protocols for data acquisition, and illustrate the synthetic pathway of the title compound.

Spectroscopic Data
The spectroscopic data presented below has been compiled from publicly available resources,

primarily from the electronic supplementary information provided by The Royal Society of

Chemistry.[1]

¹H NMR Data
The ¹H NMR spectrum of 1,10-phenanthroline-5,6-diamine was recorded on a 500 MHz

spectrometer using DMSO-d₆ as the solvent.[1] The chemical shifts (δ) are reported in parts

per million (ppm) relative to the residual solvent peak.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.83 dd 2H H-2, H-9

8.24 dd 2H H-4, H-7

7.61 dd 2H H-3, H-8

5.40 s 4H -NH₂

¹³C NMR Data
The ¹³C NMR spectrum was acquired at 125 MHz in DMSO-d₆.[1] The chemical shifts (δ) are

reported in ppm.

Chemical Shift (ppm) Assignment

149.3 C-2, C-9

143.8 C-10a, C-10b

135.0 C-4, C-7

132.1 C-5, C-6

124.9 C-4a, C-6a

123.2 C-3, C-8

Infrared (IR) Spectroscopy Data
The IR spectrum of 1,10-phenanthroline-5,6-diamine reveals characteristic vibrational

frequencies corresponding to its functional groups.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3340 Strong, Broad N-H Stretch (Amine)

1610 Medium C=N Stretch (Phenanthroline)

1580 Medium C=C Stretch (Aromatic)

1420 Medium C-N Stretch

815 Strong C-H Bending (Aromatic)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were acquired on a 500 MHz and 125 MHz spectrometer, respectively.

[1] The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts

were referenced to the residual solvent signals. For specific acquisition parameters, including

pulse sequences, acquisition times, and relaxation delays, researchers should refer to standard

NMR experimental procedures for small organic molecules.

Infrared (IR) Spectroscopy:

The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The

solid sample was likely prepared as a KBr pellet or analyzed using an attenuated total

reflectance (ATR) accessory. The spectrum was recorded over a standard range of 4000-400

cm⁻¹.

Synthesis Workflow
The synthesis of 1,10-phenanthroline-5,6-diamine typically proceeds from 1,10-

phenanthroline through a multi-step process involving nitration and subsequent reduction. The

logical workflow for this synthesis is depicted below.
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Starting Material Nitration Further Nitration Reduction

1,10-Phenanthroline 5-Nitro-1,10-phenanthrolineHNO₃/H₂SO₄ 5,6-Dinitro-1,10-phenanthrolineHNO₃/H₂SO₄ 1,10-Phenanthroline-5,6-diamineReducing Agent (e.g., SnCl₂/HCl)

Click to download full resolution via product page

Caption: Synthesis of 1,10-Phenanthroline-5,6-diamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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